Regioisomeric Differentiation from Quinclorac
2,8-Dichloroquinoline-3-carboxylic acid and quinclorac (3,7-dichloroquinoline-8-carboxylic acid) share the same molecular formula (C₁₀H₅Cl₂NO₂) and molecular weight (242.06 g/mol) but differ fundamentally in substitution pattern. Quinclorac is a commercial hormone-type herbicide used extensively in rice cultivation for barnyardgrass control, with its mechanism of action dependent on the specific 3,7-dichloro-8-carboxylic acid arrangement [1]. The 2,8-dichloro-3-carboxylic acid isomer is structurally distinct, with chlorine atoms at the 2- and 8-positions and the carboxylic acid at the 3-position rather than the 8-position. This regioisomeric difference ensures that the 2,8-isomer cannot be substituted for quinclorac in agrochemical applications where the 3,7-dichloro-8-carboxylic acid pharmacophore is required, and conversely, quinclorac cannot serve as a synthetic intermediate for medicinal chemistry programs that require the 2,8-dichloro-3-carboxylic acid scaffold for subsequent derivatization at the 3-carboxyl position [2].
| Evidence Dimension | Structural Isomerism (Regioisomeric Substitution Pattern) |
|---|---|
| Target Compound Data | 2,8-Dichloroquinoline-3-carboxylic acid (Cl at C2, C8; COOH at C3) |
| Comparator Or Baseline | Quinclorac: 3,7-Dichloroquinoline-8-carboxylic acid (Cl at C3, C7; COOH at C8) |
| Quantified Difference | Distinct regioisomers; no structural equivalency |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry assignments |
Why This Matters
Procurement decisions must be based on exact regioisomeric identity; the compounds are chemically distinct and cannot be interchanged in applications requiring a specific substitution pattern.
- [1] Wishart, D. S. et al. HMDB: Showing metabocard for Quinclorac (HMDB0257037). Human Metabolome Database, 2021. View Source
- [2] Patsnap. Preparation method of quinclorac. Patent Background Summary (CN Patent), 2020. View Source
